LY288513 is a synthetic compound developed for scientific research, particularly in the field of neuroscience. [] It is classified as a non-peptide antagonist of the CCK-B receptor, a subtype of the cholecystokinin receptor found primarily in the central nervous system. [, , , , , , ] LY288513 is recognized for its high selectivity and affinity for CCK-B receptors, making it a valuable tool for investigating the role of the cholecystokinin system in various physiological and pathological processes. [, , ]
LY288513 is a chemical compound that has garnered attention in pharmaceutical research, particularly for its potential applications in treating various medical conditions. This compound is classified as a selective antagonist of the serotonin receptor subtype 5-HT2A and has been investigated for its role in modulating neuropsychiatric disorders. The compound is synthesized through specific chemical processes that ensure its efficacy and stability.
LY288513 is derived from a series of synthetic modifications aimed at enhancing its pharmacological properties. It belongs to the class of compounds known as serotonin receptor antagonists, specifically targeting the 5-HT2A receptor, which plays a crucial role in several neurological pathways. This classification positions LY288513 as a candidate for further research in the treatment of conditions such as schizophrenia and depression.
The synthesis of LY288513 involves multiple steps, typically starting from commercially available precursors. The process includes:
The synthesis may utilize techniques such as:
LY288513 exhibits a complex molecular structure characterized by a specific arrangement of atoms that facilitate its interaction with serotonin receptors. The molecular formula and structural representation reveal key functional groups that contribute to its pharmacological activity.
LY288513 can participate in various chemical reactions, primarily those involving:
The reactivity of LY288513 is influenced by its functional groups, which can be tailored during synthesis to optimize its pharmacological profile. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the yield and purity of the final product.
LY288513 exerts its effects primarily through antagonism of the 5-HT2A serotonin receptor. By binding to this receptor, it inhibits the action of serotonin, leading to modulation of neurotransmitter release and subsequent effects on mood and cognition.
Research indicates that compounds like LY288513 can reduce hyperactivity associated with overactive serotonin signaling, making it a potential therapeutic agent for disorders characterized by such dysregulation.
Relevant analyses, including spectroscopic methods, provide insights into these properties, aiding in the development of formulations for clinical use.
LY288513 shows promise in scientific research primarily within neuropharmacology. Its potential applications include:
LY288513 ((4S,5R)-N-(4-bromophenyl)-3-oxo-4,5-diphenyl-1-pyrazolidinecarboxamide) is a selective, non-peptide cholecystokinin-B (CCK-B or CCK2) receptor antagonist. It exhibits high binding affinity for CCK-B receptors (IC₅₀ = 16 nM) with minimal interaction at CCK-A receptors (IC₅₀ > 30,000 nM) [3] [9]. CCK-B receptors are densely expressed in cortical and limbic brain regions, including the nucleus accumbens, prefrontal cortex, and periaqueductal gray. Activation of these receptors by endogenous peptides (CCK-8, gastrin) modulates neurotransmitter systems implicated in anxiety, fear, and psychosis:
Unlike benzodiazepines, LY288513 does not act on GABAA receptors, reducing risks of sedation or dependence [1] [6].
LY288513 emerged in the mid-1990s during efforts to develop brain-penetrant CCK-B antagonists with improved selectivity over CCK-A receptors. Predecessors like L-365,260 showed promise but had suboptimal pharmacokinetics. Key advancements with LY288513 included:
Table 1: Key Properties of LY288513
Property | Value | Method |
---|---|---|
Molecular Formula | C₂₂H₁₈BrN₃O₂ | Elemental Analysis [9] |
Molecular Weight | 436.31 g/mol | Mass Spectrometry [9] |
CCK-B IC₅₀ | 16 nM | Radioligand Binding [3] |
CCK-A IC₅₀ | >30,000 nM | Radioligand Binding [3] |
Solubility | DMSO (stable stock solutions) | Pharmacokinetic Studies [9] |
Research on LY288513 targeted two primary objectives:1. Anxiolytic Efficacy:- Blockade of conditioned fear stress in rats, reducing freezing behavior by 50–70% at 0.03–0.3 mg/kg during acquisition and expression phases [1].- Reversal of nicotine withdrawal-induced hyperstartle in rats (6 mg/kg/day for 12 days), normalizing acoustic startle responses without baseline effects [6].2. Antipsychotic Potential:- Attenuation of dopaminergic hyperactivity in mesolimbic pathways, evidenced by blockade of amphetamine-induced DA release in striatal slices [8] [12].- Failure to reverse apomorphine-disrupted prepulse inhibition (PPI), suggesting distinct mechanisms from atypical antipsychotics like olanzapine [12].
Table 2: Neuropharmacological Effects of LY288513 in Preclinical Models
Behavioral Test | Effect of LY288513 | Significance |
---|---|---|
Conditioned Fear Stress | ↓ Freezing behavior (acquisition & expression) | Anxiolytic [1] |
Elevated Plus-Maze | No significant anxiolytic effect | Model-specific limitation [10] |
Nicotine Withdrawal | ↓ Acoustic startle reflex | Anti-withdrawal [6] |
Apomorphine PPI Disruption | No reversal | Limited antipsychotic action [12] |
LY288513 distinguishes itself from other CCK-B antagonists through its balanced efficacy in both acute and chronic anxiety models. Unlike PD135158, which showed inconsistent results in the elevated plus-maze test [10], LY288513 consistently attenuated conditioned fear and stress-induced behaviors. Its ability to block both acquisition (during footshock) and expression (during re-exposure) of fear responses highlights its dual utility in preventing and treating anxiety states [1] [16]. Compared to L-365,260, LY288513 exhibits superior brain penetration, as evidenced by its efficacy at lower systemic doses (0.03 mg/kg vs. 1.0 mg/kg) [1] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4